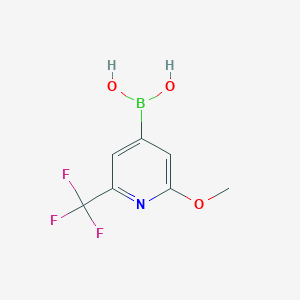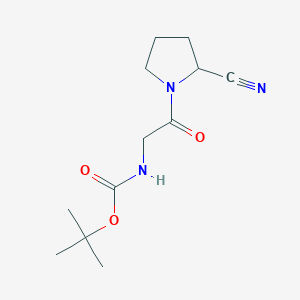
1,2-Difluoro-3-methyl-5-nitrobenzene
Overview
Description
1,2-Difluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 . It is a solid substance that appears as white crystals or crystalline powder .
Molecular Structure Analysis
The molecular weight of 1,2-Difluoro-3-methyl-5-nitrobenzene is 173.12 g/mol . The compound has two fluorine atoms, one methyl group, and one nitro group attached to the benzene ring .Physical And Chemical Properties Analysis
1,2-Difluoro-3-methyl-5-nitrobenzene is a solid substance with a density of 1.4±0.1 g/cm3 . It has a boiling point of 231.1±35.0 °C and a flash point of 103.6±14.2 °C . The compound is insoluble in water but soluble in organic solvents like ethanol and dimethylformamide .Scientific Research Applications
Chemical Reactions and Synthesis
1,2-Difluoro-3-methyl-5-nitrobenzene is explored in the context of various chemical reactions and synthesis processes. For example, the reactions of related difluoronitrobenzenes with amines in different solvents have been studied, revealing preferences in substitution reactions (Plater & Harrison, 2023). Additionally, the synthesis of derivatives, such as 2,4-difluoroaniline and 1,3-difluorobenzene from trichlorbenzene, involves steps that could be relevant for compounds similar to 1,2-difluoro-3-methyl-5-nitrobenzene (Mason & Milner, 1994).
Environmental and Health Interactions
Research on fluorinated nitrobenzenes, including compounds similar to 1,2-Difluoro-3-methyl-5-nitrobenzene, has investigated their interactions with biological systems and their environmental impact. For instance, certain fluorinated nitrobenzenes have been shown to inhibit functions of polymorphonuclear leukocytes (Elferink & Deierkauf, 1984).
Photophysics and Photochemistry
The complex photophysics and photochemistry of nitroaromatic compounds, such as nitrobenzene, have been extensively studied. These studies provide insights into the behavior of similar compounds like 1,2-Difluoro-3-methyl-5-nitrobenzene under UV light, which is crucial for understanding their potential applications in photochemical processes (Giussani & Worth, 2017).
Sensing and Detection
Research into metal-organic frameworks reveals their potential for sensing applications, including the detection of nitrobenzene and related compounds. This suggests that 1,2-Difluoro-3-methyl-5-nitrobenzene could also be relevant in the development of new luminescence sensors for specific environmental or industrial detection needs (Liu et al., 2016).
Molecular Structure Analysis
Studies on the structure of fluorine substituted nitrobenzenes using methods like microwave spectroscopy provide essential information about the molecular structure and behavior of compounds like 1,2-Difluoro-3-methyl-5-nitrobenzene. This information is crucial for predicting their reactivity and interactions in various chemical environments (Larsen & Nielsen, 2014).
Safety and Hazards
properties
IUPAC Name |
1,2-difluoro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGBSMTNMEQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-3-methyl-5-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B1403252.png)



![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)


![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)

![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)